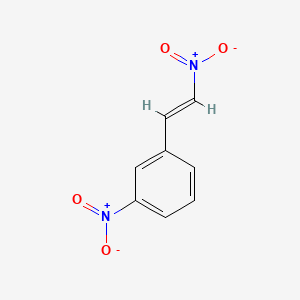

间-(2-硝基乙烯基)硝基苯

描述

m-(2-Nitrovinyl)nitrobenzene is a chemical compound that is related to nitrobenzene derivatives. These derivatives are known for their various applications in chemical synthesis and materials science. The papers provided discuss different aspects of nitrobenzene and its derivatives, including their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of nitrobenzene derivatives can involve various chemical reactions. For instance, m-dinitrobenzene reacts with nitroalkanes in the presence of lithium tert-butoxide, resulting in nitromethyl and hydroxyiminoalkyl derivatives . These products can then be converted to carbonyl compounds through oxidative reactions. Another example is the use of sodium m-nitrobenzenesulfonate as an oxidizing agent, which can lead to the synthesis of new classes of compounds such as 5-hydroxy benzopyrano-[4,3-c]pyridazin-3(2H)-ones .

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be complex and is often studied using computational methods. The first hyperpolarizability of nitrobenzene in benzene solutions has been investigated using the sequential Quantum Mechanics/Molecular Mechanics approach, which helps in understanding the effects of electron correlation and solvent effects on the molecular structure .

Chemical Reactions Analysis

Nitrobenzene derivatives undergo various chemical reactions. For example, nitrobenzene has been used as a retarder in the polymerization of divinylbenzene, which leads to the formation of hyperbranched polymers with a high number of initiator-fragments as terminal groups . The study of these reactions provides insights into the kinetics and mechanisms involved in the polymerization process.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives are influenced by their molecular structure and the conditions under which they are synthesized or used. The hyperbranched polymers formed from the polymerization of divinylbenzene in the presence of nitrobenzene exhibit an upper critical solution temperature in acetone-water mixtures and have been characterized using techniques such as MALLS, viscometric measurements, and TEM observation . The study of these properties is essential for the development of materials with specific characteristics and applications.

科学研究应用

化学选择性还原

使用 TiO2 光催化剂在空穴清除剂存在下,成功将间硝基乙烯基苯化学选择性还原为间氨基乙烯基苯,而无需贵金属或还原气体。该工艺展示了一种绿色化学方法,用于将硝基苯转化为相应的氨基苯,突出了其在环境友好条件下合成化学中间体的潜力 (Imamura、Hashimoto 和 Kominami,2012)。

环境污染治理

使用零价铁 (Fe0) 对合成废水中硝基苯的还原研究表明,其在将硝基苯转化为苯胺方面很有效,这是处理含硝基苯的工业废水至关重要的一步。该工艺不仅解决了硝基苯作为主要环境污染物的问题,还探索了此类处理在间歇式和连续流反应器中的可扩展性 (Mantha、Taylor、Biswas 和 Bewtra,2001)。

环境监测传感器开发

已经探索了使用绿色还原氧化石墨烯/四苯基卟啉镍 (GRGO/Ni-TPP) 纳米复合材料开发用于检测硝基苯(一种剧毒环境污染物)的传感器。该研究表明了创建用于监测水中硝基苯含量灵敏且选择性的传感器的潜力,为环境安全和公共健康做出了贡献 (Kubendhiran、Sakthinathan、Chen、Tamizhdurai、Shanthi 和 Karuppiah,2017)。

催化和电化学研究

催化和电化学研究表明,各种材料和技术具有将硝基苯还原为更良性化合物的潜力。例如,使用还原氧化石墨烯已证明在室温下还原硝基苯时具有很高的催化活性和稳定性,为污染控制和化学合成中的潜在应用提供了见解 (Gao、Ma、Wang、Guan 和 Bao,2011)。

未来方向

作用机制

Target of Action

Beta,3-Dinitrostyrene, also known as m-(2-Nitrovinyl)nitrobenzene, m,.beta.-Dinitrostyrene, or 1-nitro-3-(2-nitrovinyl)benzene, is a chemical compound that has been found to interact with β3-adrenergic receptors . These receptors are a class of G-protein-coupled receptors that are found in the heart and other tissues . They play a crucial role in various physiological processes, including thermogenesis in human skeletal muscles .

Mode of Action

The compound’s interaction with its targets involves the coupling of β3-adrenergic receptors with Gi protein . This coupling can act as a brake on β1- and β2-adrenergic receptors to prevent over-activation, opposing the classical inotropic effect of β1 and β2 adrenergic receptors .

Biochemical Pathways

The activation of β3-adrenergic receptors by Beta,3-Dinitrostyrene can affect several biochemical pathways. For instance, it has been linked to thermogenesis in human skeletal muscles . The stimulation of these receptors can lead to a decrease in the contraction of the smooth muscles of the bladder, allowing the bladder to store more volume of urine at a given time .

Result of Action

The activation of β3-adrenergic receptors by Beta,3-Dinitrostyrene can lead to various molecular and cellular effects. For instance, it can decrease the contraction of the smooth muscles of the bladder, allowing the bladder to store more volume of urine at a given time . It also has an influence on the non-voiding contraction by decreasing the frequency of the contractions .

属性

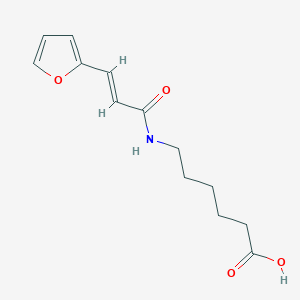

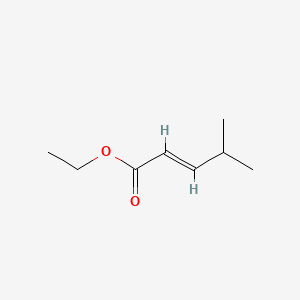

IUPAC Name |

1-nitro-3-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOEGXQQUPVDQEE-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879315 | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-(2-Nitrovinyl)nitrobenzene | |

CAS RN |

34441-47-9, 882-26-8 | |

| Record name | 1-Nitro-3-[(1E)-2-nitroethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-omega-nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000882268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene, m,beta-dinitro-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m,.beta.-Dinitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-NITRO-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(3-Fluoropropoxy)phenyl]acrylic acid](/img/structure/B1310721.png)

![Benzoxazole, 2-[4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]phenyl]-5-methyl-](/img/structure/B1310736.png)

![(E)-3-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylcarbamoyl)-acrylic acid](/img/structure/B1310738.png)

![(E)-N-(3,4-dichlorobenzyl)-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1310749.png)

![3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1310763.png)